1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one is an organic compound with a unique structure that combines a cyclohexene ring with a tert-butyl group and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one typically involves the reaction of 4-tert-butylcyclohexanone with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the enolate intermediate, which then reacts with propenone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: A precursor in the synthesis of 1-(4-tert-Butylcyclohex-1-en-1-yl)prop-2-en-1-one.
4-tert-Butylcyclohexene: A related compound with similar structural features.
Cyclohexanone: A simpler analog without the tert-butyl group.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and the propenone moiety, which confer specific chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92622-56-5 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-(4-tert-butylcyclohexen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-6,11H,1,7-9H2,2-4H3 |
InChI Key |
WMQGROVYHRYLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)C(=O)C=C |
Origin of Product |
United States |
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